
3-氟-2-甲酰吡啶
概述
描述
3-Fluoro-2-formylpyridine, also known as 3-fluoropyridine-2-carbaldehyde, is a chemical compound with the molecular formula C6H4FNO . It has a molecular weight of 125.10 g/mol . This compound is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Fluoro-2-formylpyridine, is a topic of interest in the field of chemistry . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-formylpyridine can be represented by the canonical SMILES notation: C1=CC(=C(N=C1)C=O)F . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them.Chemical Reactions Analysis
3-Fluoro-2-formylpyridine is used as an intermediate in the synthesis of various compounds. For instance, it is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities . It is also used to synthesize S-3578 derivatives with potent activities against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .Physical And Chemical Properties Analysis
3-Fluoro-2-formylpyridine has a molecular weight of 125.10 g/mol . The compound has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a topological polar surface area of 30 Ų .科学研究应用
Synthesis of Fluorinated Pyridines
Field
Chemistry, specifically the synthesis of fluorinated pyridines.
Application
3-Fluoro-2-formylpyridine is used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Method
The synthesis of fluorinated pyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . Specific methods for the application of 3-Fluoro-2-formylpyridine were not detailed.
Results
The synthesis of fluorinated pyridines results in compounds with interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation of Taxoids
Field
Pharmaceutical Chemistry
Application
3-Fluoropyridine-2-carboxaldehyde, another name for 3-Fluoro-2-formylpyridine, is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities .
Method
The specific method of application or experimental procedures were not detailed in the source.
Results
The preparation of these taxoids results in compounds with anti-tumor activities .
Synthesis of S-3578 Derivatives
Application
3-Fluoropyridine-2-carboxaldehyde is also an intermediate used to synthesize S-3578 derivatives with potent activities against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Results
The synthesis of S-3578 derivatives results in compounds with potent activities against both MRSA and Pseudomonas aeruginosa .
Radiolabelling of Amino (Oxy)-derivatised RI-OR2-TAT Peptide
Field
Radiochemistry
Application
The radiochemistry of 2-Fluoro-3-pyridinecarboxaldehyde, a compound similar to 3-Fluoro-2-formylpyridine, has been developed and fully-automated for application in chemoselective radiolabelling of amino (oxy)-derivatised RI-OR2-TAT peptide, (Aoa-k)-RI-OR2-TAT .
Results
The radiolabelling of the peptide results in a compound that can be used in various biological applications .
Synthesis of Naphthyridines
Field
Chemistry, specifically the synthesis of naphthyridines.
Application
2-Fluoro-3-formylpyridine, a compound similar to 3-Fluoro-2-formylpyridine, is used in the synthesis of naphthyridines .
Method
The synthesis involves the attachment of isoxazolinones by displacement of fluoride .
Results
The synthesis results in naphthyridines, which are obtained on hydrogenolysis and cyclization .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
Application
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors 2- (2-hydroxyethylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole (3) and 2- (2,3-dihydroxypropylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole (4) starting from 2-fluoro-4-methylpyridine is reported .
Results
With a total yield of 29.4% in 7 linear steps, the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine (11) compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine (5), giving more than eight times higher yields .
未来方向
Fluorinated pyridines, including 3-Fluoro-2-formylpyridine, have potential applications in various fields due to their unique properties . They are used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules . The development of efficient synthetic methods for these compounds is an active area of research .
属性
IUPAC Name |
3-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIMPUNGBUYCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462888 | |
| Record name | 3-fluoro-2-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-formylpyridine | |
CAS RN |
31224-43-8 | |
| Record name | 3-fluoro-2-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)
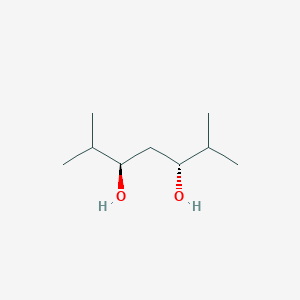
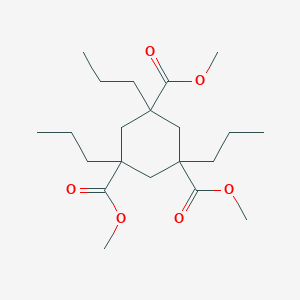
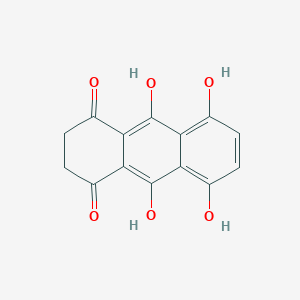
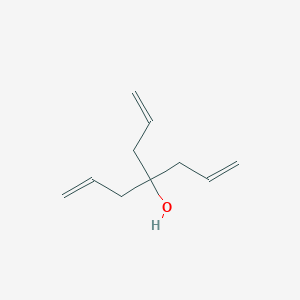
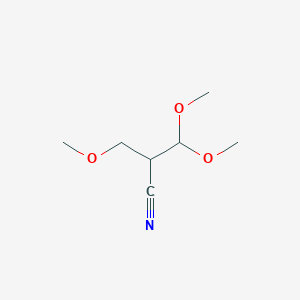
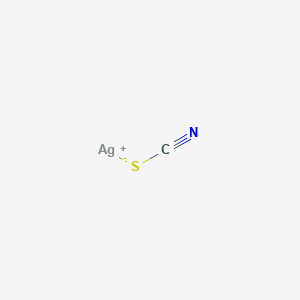
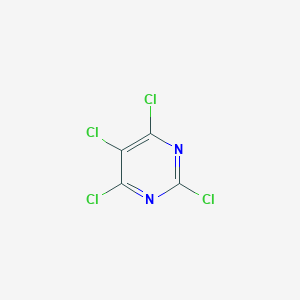
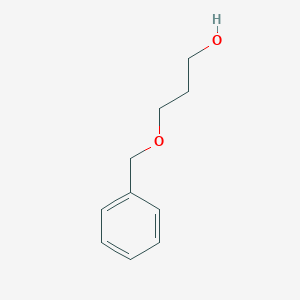
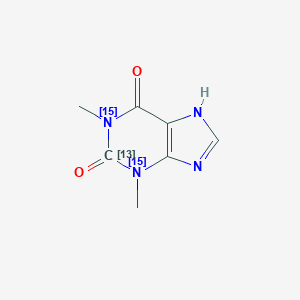
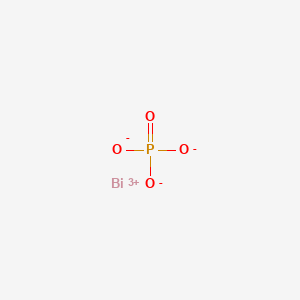
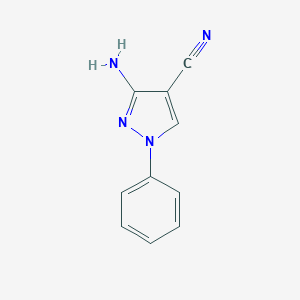
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)